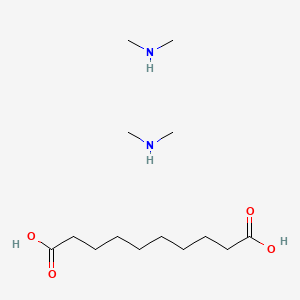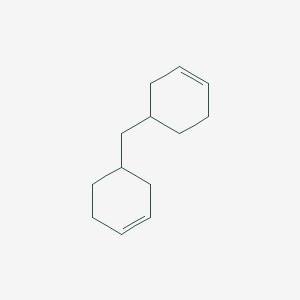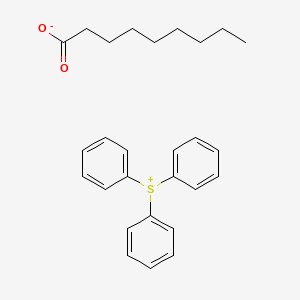
decanedioic acid;N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanedioic acid;N-methylmethanamine is a compound formed by the combination of decanedioic acid and N-methylmethanamine. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. It is commonly used in the production of polymers, plasticizers, and lubricants. N-methylmethanamine, on the other hand, is an organic compound with the formula CH3NHCH3. It is a simple amine that is often used as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;N-methylmethanamine typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve decanedioic acid in a suitable solvent, such as methanol or ethanol, and then add N-methylmethanamine to the solution. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase the efficiency and yield of the reaction. The use of catalysts, such as metal salts or enzymes, may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Decanedioic acid;N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reactions are typically carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
科学的研究の応用
Decanedioic acid;N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of decanedioic acid;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of specific products. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
Decanedioic acid;N-methylmethanamine can be compared with other similar compounds, such as:
Decanedioic acid: While decanedioic acid is a dicarboxylic acid, this compound is a combination of decanedioic acid and N-methylmethanamine, giving it unique properties and applications.
N-methylmethanamine: N-methylmethanamine is a simple amine, whereas this compound is a more complex compound with additional functional groups.
Other dicarboxylic acids: Compounds such as adipic acid and succinic acid are also dicarboxylic acids, but they differ in their carbon chain length and functional groups, leading to different chemical properties and applications.
特性
CAS番号 |
494212-61-2 |
|---|---|
分子式 |
C14H32N2O4 |
分子量 |
292.41 g/mol |
IUPAC名 |
decanedioic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H18O4.2C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-3-2/h1-8H2,(H,11,12)(H,13,14);2*3H,1-2H3 |
InChIキー |
WRPKZAKOJVFJCH-UHFFFAOYSA-N |
正規SMILES |
CNC.CNC.C(CCCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)



![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
